Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-
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Overview
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of phenol, tert-butyl groups, and a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- typically involves multiple steps, including the introduction of tert-butyl groups and the phenylsulfonylmethyl group to the phenol core. Common synthetic routes may include Friedel-Crafts alkylation for the introduction of tert-butyl groups and sulfonylation reactions for the addition of the phenylsulfonylmethyl group. Reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonyl group can interact with nucleophiles. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Similar structure but with a methyl group instead of the phenylsulfonylmethyl group.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Similar structure but with a methyl group instead of the phenylsulfonylmethyl group.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
60285-80-5 |
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Molecular Formula |
C21H28O3S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28O3S/c1-20(2,3)17-12-15(13-18(19(17)22)21(4,5)6)14-25(23,24)16-10-8-7-9-11-16/h7-13,22H,14H2,1-6H3 |
InChI Key |
RXIRAFBKJQJKPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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